Ethyl 1-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-2-27-20(26)15-8-10-25(11-9-15)18-16(12-21-13-22-18)19-23-17(24-28-19)14-6-4-3-5-7-14/h3-7,12-13,15H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCVUGHGIHPFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities. These compounds are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
It can be inferred from related compounds that the interaction with its targets likely involves the formation of hydrogen bonds. The electronegativities of nitrogen and oxygen in the 1,2,4-oxadiazole ring make it a strong hydrogen bond acceptor.
Biochemical Pathways
Based on the broad-spectrum biological activities of related 1,2,4-oxadiazole compounds, it can be inferred that multiple pathways could be affected.
Pharmacokinetics
In silico adme prediction has been mentioned for related compounds. This involves computational methods to predict the pharmacokinetic properties of the compound, which can provide insights into its bioavailability.
Result of Action
Related compounds have shown inhibitory activity against various pathogens, suggesting that this compound may also have similar effects.
Biological Activity
Ethyl 1-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The oxadiazole and pyrimidine moieties present in its structure are known to exhibit diverse pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole ring : Known for its role in various biological activities.
- Pyrimidine ring : Contributes to the compound's interaction with biological targets.
- Piperidine moiety : Often enhances the pharmacokinetic properties of compounds.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with derivatives of oxadiazole and pyrimidine compounds, including:
-
Anticancer Activity
- Compounds containing oxadiazole derivatives have shown promising anticancer properties. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
- The mechanism of action often involves apoptosis induction and cell cycle arrest. In vitro studies indicate that these compounds can increase caspase activity, leading to programmed cell death .
-
Antimicrobial Activity
- Oxadiazole derivatives have also been evaluated for their antibacterial and antifungal properties. Compounds similar to this compound have shown significant activity against pathogens like Staphylococcus aureus and Escherichia coli .
- The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that indicates potential for therapeutic use.
- Anti-inflammatory Effects
Case Study 1: Anticancer Efficacy
A study investigated a series of oxadiazole derivatives, including those with similar structures to this compound. The results indicated that certain derivatives exhibited IC50 values as low as 0.48 µM against MCF-7 cells, significantly lower than standard chemotherapeutics like Tamoxifen .
Case Study 2: Antimicrobial Properties
Research on the antimicrobial activity of oxadiazole derivatives revealed that some compounds had MIC values ranging from 0.0039 to 0.025 mg/mL against E. coli . These findings suggest that modifications to the oxadiazole ring can enhance antimicrobial potency.
Data Tables
| Biological Activity | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Anticancer | Oxadiazole Derivative A | 0.48 | MCF-7 |
| Anticancer | Oxadiazole Derivative B | 1.93 | HCT-116 |
| Antimicrobial | Oxadiazole Derivative C | 0.025 | E. coli |
| Antimicrobial | Oxadiazole Derivative D | 0.0039 | S. aureus |
Scientific Research Applications
Medicinal Chemistry
The compound's structure incorporates both oxadiazole and pyrimidine moieties, which are known for their diverse biological activities. Research has indicated that derivatives of oxadiazoles often demonstrate significant antimicrobial, anticancer, and anti-inflammatory properties.
Anticancer Activity
Recent studies have shown that compounds containing oxadiazole rings can inhibit cancer cell proliferation. For instance, a study demonstrated that oxadiazole derivatives could induce apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels . Ethyl 1-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidine-4-carboxylate may similarly affect cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Properties
Oxadiazole derivatives have been reported to possess antibacterial and antifungal activities. For example, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria . The specific activity of this compound against various microbial strains remains to be fully explored but is a promising area for future research.
Interaction with Biological Targets
The compound is believed to interact with specific receptors and enzymes involved in cellular signaling pathways. For example, it may modulate the activity of protein kinases or other targets implicated in tumor growth and survival . The precise binding affinity and mechanism require further investigation through molecular docking studies and biological assays.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of compounds related to this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 1-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidine-4-carboxylate and related analogs?
- Answer : The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of aldehydes, β-ketoesters, and thioureas/isoxazolyl thioureas in a one-pot procedure . Cyclocondensation strategies using ethyl acetoacetate and phenylhydrazine derivatives (e.g., for pyrazole intermediates) are also applicable, followed by functionalization of the pyrimidine and oxadiazole moieties .
Q. How is the compound characterized analytically, and what purity criteria are recommended?
- Answer :
- X-ray crystallography : Determines crystal structure and stereochemistry (e.g., dihedral angles between aromatic rings) .
- NMR/HRMS : Confirms molecular structure (e.g., ¹H/¹³C NMR for proton environments, HRMS for molecular weight validation) .
- Purity assessment : HPLC (≥95% purity) with C18 columns and UV detection (λ = 254 nm) is standard. Avoid TLC if high sensitivity is required .
Q. What are the recommended storage conditions to ensure compound stability?
- Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture and heat, as the ester group is prone to hydrolysis .
Advanced Research Questions
Q. How can researchers optimize reaction yields for challenging intermediates like the 1,2,4-oxadiazole ring?
- Answer :
- Catalytic methods : Use Pd-catalyzed reductive cyclization with formic acid derivatives as CO surrogates to improve efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroarene precursors .
- Table : Yield optimization parameters:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst (Pd(OAc)₂) | 5 mol% | 15–20% |
| Temperature | 80–100°C | 10–15% |
| Reaction time | 12–24 hours | 5–10% |
Q. What structural modifications enhance biological activity, and how are structure-activity relationships (SAR) analyzed?
- Answer :
- Key modifications :
- Piperidine substitution : Introducing electron-withdrawing groups (e.g., –CF₃) improves acetylcholinesterase inhibition .
- Oxadiazole ring : Replace phenyl with heteroaryl groups (e.g., pyridyl) to modulate binding affinity .
- SAR tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes and stability .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Answer :
- ADMET prediction : Use SwissADME to assess logP (target: 2–3), topological polar surface area (<90 Ų), and CYP450 inhibition .
- DFT calculations : Gaussian 09 optimizes geometries and calculates HOMO-LUMO gaps to predict reactivity .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., in vitro vs. in vivo)?
- Answer :
- Solubility enhancement : Use co-solvents (e.g., 10% DMSO in PBS) or nanoformulations to address poor bioavailability .
- Metabolic stability : Conduct microsomal assays (rat liver microsomes) to identify rapid degradation pathways .
Q. What mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?
- Answer :
- Kinetic assays : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Isotopic labeling : ¹⁸O-labeled H₂O traces hydrolysis of ester groups in aqueous buffers .
Methodological Notes
- Contradictory data : If low activity is observed in cellular assays, validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Advanced purification : Use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for isomers or closely related analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
